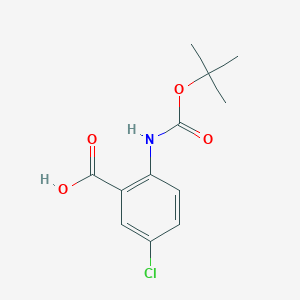

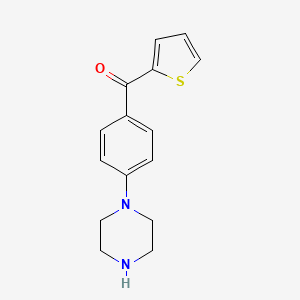

![molecular formula C15H21NO3 B1332754 Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate CAS No. 302909-59-7](/img/structure/B1332754.png)

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in pharmaceuticals and materials science. The compound's structure includes an ethyl ester functional group, an amide linkage, and a tert-butyl group attached to a benzene ring, which may contribute to its steric and electronic properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include selective cyclization, alkylation, and reduction processes. For instance, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives is achieved through a four-step process that leverages lithium coordination and steric hindrance from tert-butyl ester to control selectivity . Similarly, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is synthesized via alkylation followed by selective reduction, yielding pure crystals without the need for complex reaction conditions or purification steps .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and the presence of non-covalent interactions that contribute to molecular packing . Similarly, the X-ray crystallographic analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate showed intramolecular hydrogen bonding that stabilizes the molecular and crystal structure .

Chemical Reactions Analysis

The chemical reactivity of such compounds can lead to the formation of various derivatives through reactions with different reagents. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in the presence of ethanol and triethylamine at room temperature leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions showcase the versatility of the core structure in generating a diverse array of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of functional groups like esters, amides, and aromatic rings can affect properties like solubility, melting point, and reactivity. The characterization of these properties is essential for understanding the compound's behavior in different environments and for its potential applications. For example, the spectroscopic analysis provides insights into the electronic structure, which can be correlated with properties like UV/Vis absorbance . Additionally, theoretical calculations, such as Density Functional Theory (DFT), can predict various quantum chemical parameters that are crucial for understanding the compound's reactivity and stability .

科学的研究の応用

Synthesis of Novel Compounds : This chemical has been involved in the synthesis of novel compounds like N-benzoyl acosamine and 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. These syntheses involve complex reactions showcasing the versatility of Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate in organic chemistry (Hiyama et al., 1984); (El‐Faham et al., 2013).

Oxidation and Chemical Transformations : The compound has been used in studies to understand the mechanism of oxidation of aminoalkylphenol derivatives with benzoyl peroxide, demonstrating its utility in studying chemical reactions and transformations (Mazitova & Abushaeva, 1972).

Development of Antimicrobial Agents : Research has also been conducted on the synthesis of substituted Phenyl Azetidines as potential antimicrobial agents, where Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate derivatives were explored for their pharmaceutical applications (Doraswamy & Ramana, 2013).

Conformational Studies and Crystal Structure Analysis : The compound has also been used in conformational studies and in crystal structure analysis, providing valuable insights into molecular structures and interactions (Ranganatha et al., 2012).

Synthesis of Spirocyclic Compounds : It has been utilized in the synthesis of spirocyclic indoline lactone, showcasing its role in the creation of complex organic structures (Hodges et al., 2004).

Development of Fibrinogen Receptor Antagonists : The compound has been part of the development of GPIIb/IIIa integrin antagonists, which are important in the field of cardiovascular medicine (Hayashi et al., 1998).

将来の方向性

特性

IUPAC Name |

ethyl 2-[(4-tert-butylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-5-19-13(17)10-16-14(18)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBBQNVIGBOLPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365074 |

Source

|

| Record name | ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |

CAS RN |

302909-59-7 |

Source

|

| Record name | ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

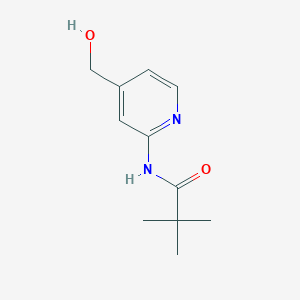

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

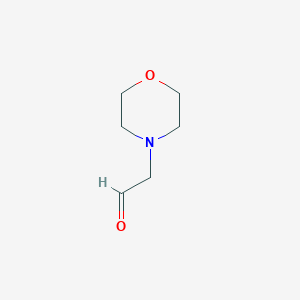

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)